
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% (4-BOC-ClP) is an aromatic compound that is used in a variety of scientific research applications. It is a derivative of 2-chlorophenol, which is a common aromatic compound found in many industrial and consumer products. 4-BOC-ClP is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. It is a widely used chemical reagent in the field of organic synthesis and has a variety of applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has a variety of applications in the field of scientific research. It is used as a reagent in the synthesis of organic compounds and can be used in the synthesis of a variety of heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a building block in the synthesis of pharmaceuticals. In addition, it is used in the synthesis of various fluorescent probes and can be used to detect the presence of specific molecules in a sample.
Wirkmechanismus
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is known that the compound is able to form a covalent bond with the target molecule. This bond is then broken down by the hydrolysis of the BOC group, resulting in the release of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is known that the compound can be toxic to cells, as it is able to form covalent bonds with cellular components. In addition, the compound can cause oxidative stress in cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% in scientific research is its ability to form covalent bonds with target molecules. This makes it a useful tool for detecting and isolating specific molecules in a sample. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic to cells and can cause oxidative stress, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95%. One potential future direction is to use the compound as a tool for detecting and isolating specific molecules in a sample. In addition, the compound could be used to develop new fluorescent probes for biological and medical research. Furthermore, the compound could be used in the synthesis of new pharmaceuticals and other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Synthesemethoden
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% can be synthesized from 2-chlorophenol, which is the starting material. The synthesis of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% involves the reaction of 2-chlorophenol with 4-bromobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically in the range of 70-90%.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-chloro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGRIJGUQCJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

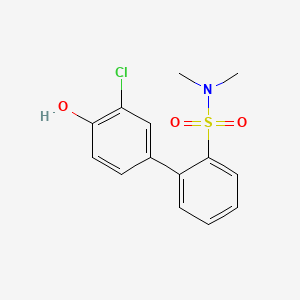

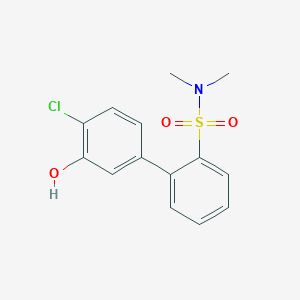

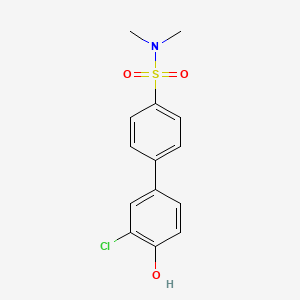
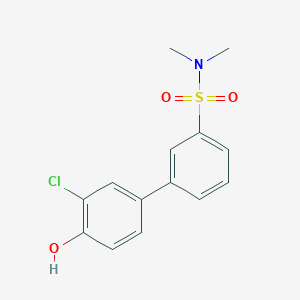


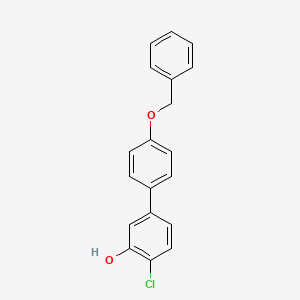
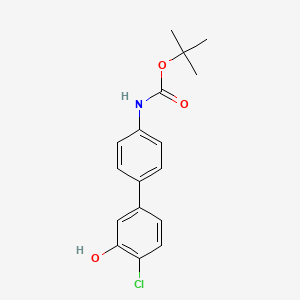
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)